1-Iodooct-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
98314-97-7 |
|---|---|
Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
1-iodooct-2-ene |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h6-7H,2-5,8H2,1H3 |
InChI Key |
AYOKYBKEJRXARC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCI |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potentials of 1 Iodooct 2 Ene
Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1-Iodooct-2-ene and Analogs
The carbon-iodine bond in this compound and other alkenyl iodides serves as a versatile anchor for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.
Palladium-Mediated Coupling Processes of Alkenyl Iodides
Palladium catalysis is a cornerstone of modern organic synthesis, with its ability to facilitate a wide array of cross-coupling reactions. wikipedia.org Alkenyl iodides, including structures analogous to this compound, are excellent substrates for these transformations due to the high reactivity of the C(sp²)–I bond.
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle that begins with the oxidative addition of the organic halide (R'-X) to a palladium(0) complex. nobelprize.org This is followed by transmetalation with an organometallic reagent (R''-M) and concludes with reductive elimination to form the new R'-R'' bond and regenerate the Pd(0) catalyst. nobelprize.org
Recent advancements have focused on expanding the scope and efficiency of these reactions. For instance, a protocol for the palladium-catalyzed, copper-mediated coupling of aryl and alkenyl iodides with boronic acids has been developed that proceeds at room temperature without the need for a base. nih.gov This method is particularly useful for substrates with base-sensitive functional groups. nih.gov Furthermore, palladium-catalyzed hydrocarbonylative cross-coupling reactions involving two different alkenes have been reported, yielding structurally diverse β-ketoaldehyde surrogates. rsc.org The Negishi cross-coupling of unactivated primary alkyl iodides with various alkyl-, alkenyl-, and arylzinc halides has been achieved using a Pd₂(dba)₃/PCyp₃ catalyst system, demonstrating tolerance for numerous functional groups. organic-chemistry.org
| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | Alkenyl Iodide + Aryl/Alkenyl Boronic Acid | Forms C(sp²)-C(sp²) bonds. | nobelprize.org |
| Negishi Coupling | Pd₂(dba)₃, PCyp₃, NMI | Alkenyl Iodide + Organozinc Reagent | Tolerates a wide range of functional groups. | organic-chemistry.org |
| Hiyama Coupling | [PdCl(allyl)]₂, Ligand | Alkenyl Iodide + Organosilane | Requires an activating agent (e.g., fluoride). | conicet.gov.ar |
| Carbonylative Coupling | Palladium Catalyst, CO | Aryl Iodide + Alkenylaluminum Reagent | Produces β,γ-unsaturated ketones. | acs.org |
Copper-Catalyzed Transformations, Including Cyanation of Alkenyl Iodides
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for certain transformations of alkenyl iodides. One of the most significant applications is the cyanation of alkenyl iodides, a modern variation of the Rosenmund-von Braun reaction. orgsyn.orgresearchgate.net
A general and practical method for the copper-catalyzed cyanation of alkenyl iodides utilizes a catalytic system of copper(I) iodide and 1,10-phenanthroline (B135089) in DMF at 110°C. orgsyn.org Acetone cyanohydrin serves as the cyanide source, decomposing in the presence of a base like tributylamine. orgsyn.org This method is effective for a wide range of alkenyl iodides, including those with alkyl and aryl substituents, and proceeds with retention of the double bond geometry. orgsyn.orgresearchgate.net For example, (Z)-1-iodooct-1-ene can be converted to (Z)-non-2-enenitrile on a multi-gram scale. orgsyn.orgorgsyn.org
Beyond cyanation, copper catalysis is also employed in other transformations. An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction between ortho-acylanilines and alkenyl iodides has been developed to synthesize multisubstituted quinolines. organic-chemistry.org This reaction demonstrates good to excellent yields and is influenced by the electronic nature of the substituents on the alkenyl iodide. organic-chemistry.org Additionally, copper-catalyzed amination of alkenyl halides with secondary amines provides a route to enamines with high yields and excellent regio- and stereoselectivity. acs.org
| Reactant | Catalyst System | Cyanide Source | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (Z)-1-iodooct-1-ene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Acetone cyanohydrin | DMF, 110 °C | (Z)-non-2-enenitrile | Not specified | orgsyn.orgorgsyn.org |
Gold-Catalyzed Vinylation Reactions Triggered by Vinyl Iodides
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes and alkenes. chemistryviews.orgresearchgate.net Recently, gold-catalyzed reactions of vinyl iodides have gained attention, offering unique reactivity pathways.
A significant development is the gold-catalyzed alkoxy-carbonylation of aryl and vinyl iodides to produce esters. chemistryviews.orgresearchgate.net This reaction proceeds via a Au(I)/Au(III) redox cycle, utilizing a gold chloro complex with a di(1-adamantyl)-2-dimethylaminophenylphosphine ligand. chemistryviews.org The reaction shows high selectivity for aryl and vinyl iodides over other halides. chemistryviews.org
Furthermore, gold catalysis can trigger hetero-vinylation reactions. nih.govrsc.orgrsc.org The oxidative addition of a vinyl iodide to a (P,N)Au(I) complex, followed by π-activation and cyclization of an alkenol at the gold center, leads to the formation of functionalized heterocycles like tetrahydrofurans and tetrahydropyrans. nih.govrsc.org A study on the coupling of trans-iodooct-1-ene with 4-penten-1-ol (B13828) optimized the conditions for this hetero-vinylation, achieving a high yield of the product. nih.govrsc.org Gold-catalyzed sulfonylation of aryl and vinyl iodides with sodium sulfinates has also been developed, providing a route to valuable aryl sulfone compounds. acs.org
| Reactants | Catalyst System | Base/Additive | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| trans-iodooct-1-ene + 4-penten-1-ol | (P,N)AuCl (5 mol%) | AgSbF₆, K₃PO₄ | DCE, 80 °C | Hetero-vinylation product | 99% | nih.govrsc.org |
Iron-Catalyzed Reductive Transformations Utilizing Alkyl and Alkenyl Iodides
Iron-catalyzed reactions are highly attractive due to the low cost, abundance, and low toxicity of iron. These catalysts have proven effective in various reductive transformations of alkyl and alkenyl iodides.
A stereospecific iron-catalyzed cross-coupling between alkyllithium compounds and alkenyl iodides has been developed, providing products in moderate to good yields with high stereospecificity. chemistryviews.orgorganic-chemistry.org The reaction utilizes Fe(acac)₂ as the catalyst and DavePhos as a ligand. chemistryviews.org This method offers an economical and environmentally friendly alternative to palladium-catalyzed couplings. chemistryviews.org
Iron catalysis is also effective in the 1,2-addition of perfluoroalkyl iodides to alkynes and alkenes, yielding perfluoroalkylated alkyl and alkenyl iodides that can be further functionalized. nih.gov Additionally, iron-catalyzed reductive cross-coupling of alkyl halides with terminal arylalkynes provides a Z-selective synthesis of 1,2-disubstituted olefins. nih.govdatapdf.comacs.org Mechanistic studies suggest the involvement of radical intermediates in these iron-catalyzed processes. nih.govrhhz.net The addition of a radical scavenger like TEMPO can dramatically decrease or inhibit product formation, supporting a radical pathway. rhhz.net
Cyclization Reactions Involving the Iodoalkene Moiety
The iodoalkene functional group can participate in intramolecular cyclization reactions, leading to the formation of various cyclic and heterocyclic structures. The regioselectivity of these cyclizations is a critical aspect, often dictated by the reaction conditions and the structure of the substrate.
Regiocontrol in Iodocyclization Pathways (e.g., 7-endo vs. 6-exo Selectivity)
In iodocyclization reactions, the formation of different ring sizes is possible, commonly governed by Baldwin's rules. However, the outcome between, for example, a 6-exo and a 7-endo cyclization can often be influenced by subtle changes in the reaction environment.
Intramolecular [3+2] Cycloaddition Reactivity of Related Unsaturated Systems
Intramolecular [3+2] cycloadditions are powerful reactions for constructing five-membered rings, which are common motifs in natural products and other functional materials. tcichemicals.comsci-rad.com While specific studies on this compound are not prevalent, the reactivity of related unsaturated iodo compounds provides significant insight. These reactions often proceed through the formation of radical or organometallic intermediates. tcichemicals.comresearchgate.netacs.org
Key aspects of these reactions include:
Radical Cycloadditions: The carbon-iodine bond can undergo homolytic cleavage, often induced by light or a radical initiator, to form a carbon-centered radical. researchgate.net This radical can then add to a tethered unsaturated system, such as an alkene or alkyne, in an intramolecular fashion to form a five-membered ring. researchgate.netmdpi.com For instance, the irradiation of iodoalkenes can lead to the formation of six-membered rings through a similar radical cyclization process. researchgate.net
Metal-Mediated Cycloadditions: Transition metals like palladium can catalyze intramolecular [3+2] cycloadditions. acs.orgcapes.gov.br These reactions often involve the formation of an organopalladium intermediate which then participates in the cycloaddition.
Precursor-Based Approaches: Iodoalkylated three-membered rings, synthesized via iodocyclization reactions, can serve as precursors for radical [3+2] cycloadditions with various alkenes to produce functionalized cyclopentane (B165970) derivatives. tcichemicals.comresearchgate.net Lewis acids have been found to significantly improve the yields of these reactions. researchgate.net
The general scheme for these cycloadditions involves the generation of a three-atom component (the "3" in [3+2]) from the unsaturated iodo-compound, which then reacts with a two-atom component (the "2"), typically an alkene or alkyne, to form the five-membered ring. sci-rad.com The regioselectivity and stereoselectivity of these reactions are often high, making them valuable tools in organic synthesis. tcichemicals.comsci-rad.com
Catalyst-Free Oxyiodination of Unsaturated Substrates
Oxyiodination is a process that introduces both an oxygen-containing functional group and an iodine atom across a double or triple bond. While often catalyzed, catalyst-free methods have been developed, offering advantages in terms of cost and simplicity. dntb.gov.uaresearchgate.netnih.gov
Recent research has demonstrated the catalyst-free, trans-selective oxyiodination of alkynes using N-iodo reagents like N-iodosaccharin. dntb.gov.uaresearchgate.net This method allows for the direct synthesis of versatile β-halogenated enol esters and ethers with good functional group tolerance and excellent stereoselectivity. dntb.gov.uaresearchgate.net The N-iodo reagent acts as both the source of the electrophilic iodine and the oxygen-containing group. dntb.gov.uaresearchgate.net
Table 1: Catalyst-Free Oxyiodination of Alkynes with N-Iodosaccharin
| Substrate (Alkyne) | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | (E)-1-iodo-2-phenylethenyl acetate | 95 | researchgate.net |
| 1-Octyne (B150090) | (E)-1-iodo-1-octen-2-yl acetate | 88 | researchgate.net |
| Diphenylacetylene | (E)-1,2-diphenyl-2-iodoethenyl acetate | 92 | researchgate.net |
Reaction Conditions: Alkyne (0.2 mmol), N-iodosaccharin (1.2 equiv), DCM (2 mL), r.t., 6 h. Data sourced from ResearchGate. researchgate.net
In the context of alkenes, catalyst-free oxyiodination can be achieved electrochemically. For example, the paired electrolysis of sodium triflinate and water in an undivided cell can lead to the oxytrifluoromethylation of alkenes without a catalyst. nih.gov The anodic oxidation of the triflinate anion generates trifluoromethyl radicals that react with the alkene, and water acts as the nucleophile. nih.gov While this specific example involves trifluoromethylation, the principle could be extended to other oxy-functionalizations.
The mechanism of these catalyst-free reactions generally involves the electrophilic attack of an iodine source on the unsaturated bond, forming a cyclic iodonium (B1229267) ion intermediate. This intermediate is then opened by a nucleophilic oxygen source, leading to the observed oxyiodination product. In the absence of a metal catalyst, the electrophilicity of the iodine reagent is crucial for the reaction to proceed. dntb.gov.uaresearchgate.net
Addition Reactions and Functionalization Strategies of the Alkene Moiety
The alkene functional group in this compound is a key site for a variety of addition and functionalization reactions, enabling its conversion into a wide range of other compounds. fiveable.menih.gov
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
Electrophilic addition is a fundamental reaction of alkenes. savemyexams.comlibretexts.org The electron-rich double bond is susceptible to attack by electrophiles. savemyexams.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical alkene like this compound would be expected to follow Markovnikov's rule. savemyexams.commasterorganicchemistry.comchemguide.co.uk This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. savemyexams.comchemguide.co.uk The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. savemyexams.comlibretexts.org The addition of HX to this compound would likely lead to the formation of a secondary carbocation, which is more stable than a primary carbocation. savemyexams.com
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of an alkene results in the formation of a vicinal dihalide. fiveable.me This reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Reaction Type |
|---|---|---|
| HBr | 1-Iodo-2-bromooctane | Hydrohalogenation |
| HCl | 1-Iodo-2-chlorooctane | Hydrohalogenation |
Radical Reactions and Their Utility
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a radical, making it a useful substrate for radical reactions. wikipedia.org
Radical Cyclization: As mentioned in section 3.2.2, iodoalkenes are excellent precursors for radical cyclization reactions. researchgate.netmdpi.comrsc.orgdntb.gov.uadntb.gov.ua These reactions can be initiated by various methods, including photolysis or the use of radical initiators like AIBN with a reagent such as tributyltin hydride. researchgate.netlibretexts.org The resulting radical can undergo intramolecular cyclization to form five- or six-membered rings. researchgate.netmdpi.com For instance, the reaction of ω-iodoalkenes can be used to synthesize heterocyclic compounds. mdpi.com
Atom Transfer Radical Cyclization (ATRC): In ATRC, a radical is generated by the homolytic cleavage of the C-I bond, undergoes cyclization, and then couples with an iodine radical to give the final product. mdpi.com
Intermolecular Radical Reactions: this compound could potentially participate in intermolecular radical addition reactions. For example, under certain conditions, a radical generated from another molecule could add to the double bond of this compound.
The utility of these radical reactions lies in their ability to form carbon-carbon bonds and construct complex cyclic systems under relatively mild conditions. bbhegdecollege.com
Other Functional Group Interconversions
The vinyl iodide and alkene functionalities in this compound allow for a variety of other transformations. wikipedia.orgfiveable.me
Cross-Coupling Reactions: Vinyl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org These reactions are powerful methods for forming new carbon-carbon bonds. The C-I bond is the weakest among the carbon-halogen bonds, making vinyl iodides more reactive than their bromide or chloride counterparts in these transformations. wikipedia.org
Halogen Exchange: The iodide in this compound can be exchanged for another halogen, such as bromide or chloride, under specific conditions, often using a copper catalyst. wikipedia.orgorganic-chemistry.org This can be useful for modulating the reactivity of the molecule for subsequent steps.
Formation of Organometallic Reagents: this compound can be converted into a vinyl Grignard reagent or a vinyllithium (B1195746) species. wikipedia.org These organometallic reagents are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting with various electrophiles.
Elimination Reactions: Treatment of this compound with a strong base could lead to an elimination reaction to form an alkyne. wikipedia.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-1,2-diphenyl-2-iodoethenyl acetate |
| (E)-1-iodo-1-octen-2-yl acetate |
| (E)-1-iodo-2-phenylethenyl acetate |
| 1,1-Bis(phenylsulfonyl)-2-(iodomethyl)cyclopropane |
| 1-Bromo-2-chloroethane |
| 1-Bromo-3-chloropropane |
| 1-Iodo-2-bromooctane |
| 1-Iodo-2-chlorooctane |
| 2,3-Dibromo-1-iodooctane |
| AIBN |
| Diphenylacetylene |
| Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |
| Isobutyronitrile |
| N-Iodosaccharin |
| Phenylacetylene |
| Sodium triflinate |
| Tributyltin hydride |
Mechanistic Investigations of 1 Iodooct 2 Ene Transformations
Elucidation of Reaction Pathways and Intermediates
Understanding the transient species formed during the reactions of 1-iodooct-2-ene is fundamental to controlling reaction outcomes. Research has focused on identifying and characterizing key intermediates and dissecting the elementary steps of catalytic processes.
The transformations of this compound can proceed through various reactive intermediates, with alkyl radicals and alkenyl anions being particularly significant.
Alkyl and Alkenyl Radicals: In certain reductive coupling reactions, iodoalkenes can serve as precursors to radical species. For instance, in an iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes, an alkyl radical is proposed as a key intermediate. nih.gov To probe the mechanism, radical clock experiments are often employed. The use of substrates like (Z)-8-iodooct-3-ene, a structural isomer of this compound, resulted in cyclized products, which strongly suggests the formation of an alkyl radical intermediate during the reaction. nih.govacs.org The reaction is also sensitive to radical scavengers like 2,2,6,6-tetramethylpiperidineoxy (TEMPO), which forms an adduct with the intermediate radical, preventing the formation of the desired olefin product. nih.gov Furthermore, the use of a triethyl phosphite (B83602) trap can intercept an alkenyl radical intermediate, providing additional evidence for this pathway. nih.govacs.org
Alkenyl Anions: Following the formation of radical species, subsequent reduction can lead to anionic intermediates. In the same iron-catalyzed system, after the initial radical addition steps, an alkenyl anion intermediate is proposed. nih.govacs.org To confirm its existence, the reaction mixture was quenched with an electrophilic iodinating agent, IBr, which resulted in the formation of an iodo-olefin product. nih.govacs.org This trapping experiment provides compelling evidence for the presence of a transient alkenyl anion, which is ultimately protonated (typically by water from the workup) to give the final product. nih.govacs.org
| Experiment Type | Substrate/Reagent | Observation | Inferred Intermediate | Reference |
|---|---|---|---|---|
| Radical Clock | (Z)-8-Iodooct-3-ene | Formation of cyclized olefin products | Alkyl Radical | nih.govacs.org |
| Radical Scavenging | TEMPO | Formation of an alkyl-TEMPO adduct; no olefin product | Alkyl Radical | nih.gov |
| Electrophilic Trapping | IBr (added at end of reaction) | Formation of an iodo-olefin | Alkenyl Anion | nih.govacs.org |
Vinyl iodides like this compound are common substrates in metal-catalyzed cross-coupling reactions. These transformations proceed via a catalytic cycle involving a sequence of fundamental organometallic steps. libretexts.org
Oxidative Addition : This is often the first step in a catalytic cycle, where the metal center inserts into the carbon-iodine bond of this compound. libretexts.org This increases the oxidation state and coordination number of the metal. For example, a palladium(0) complex can undergo oxidative addition with this compound to form a Pd(II)-alkenyl species. libretexts.org Similarly, gold(I) complexes, when activated by specific ligands, can undergo oxidative addition with vinyl iodides in Au(I)/Au(III) catalytic cycles. rsc.org
Transmetallation : In coupling reactions like the Suzuki or Stille coupling, the alkenyl group attached to the primary metal catalyst is exchanged with an organic group from another organometallic reagent (e.g., an organoboron or organotin compound). This step transfers the coupling partner to the catalyst.
Migratory Insertion : This step involves the insertion of an alkene or alkyne into a metal-carbon bond of the catalyst complex. libretexts.org In the context of a Heck-type reaction, the double bond of a coupling partner could insert into the palladium-alkenyl bond formed from the oxidative addition of this compound. libretexts.org
Beta-Hydrogen Elimination : This is a common decomposition pathway for organometallic complexes containing alkyl groups with a hydrogen atom on the beta-carbon. The metal abstracts this hydrogen, forming a metal-hydride and an alkene. libretexts.org This step is crucial for the product-releasing phase of the Heck reaction. libretexts.org
Reductive Elimination : This is typically the final, product-forming step of a cross-coupling reaction. libretexts.org Two organic ligands on the metal center couple and are expelled from the coordination sphere, forming a new carbon-carbon bond and regenerating the low-valent state of the metal catalyst, thus closing the catalytic cycle. beilstein-journals.org
Stereochemical Mechanism Studies
The spatial arrangement of atoms is critical in the reactions of this compound. Studies in this area focus on understanding and controlling the formation of specific isomers (regio- and stereoisomers).
Regioselectivity refers to the preference for bond formation at one position over another. numberanalytics.com In the synthesis of haloalkenes, regioselectivity is paramount. For example, the hydroiodination of an alkyne using an I₂/PPh₃/H₂O system can lead to a mixture of regioisomers, including 2-iodo-1-octene and 2-iodooct-2-ene (B14301445), depending on the reaction conditions and the precise nature of the acid source. lookchem.com The iodobromination of unsymmetrical internal alkynes offers another example, where the addition of in situ generated IBr can proceed with high regioselectivity, favoring the placement of iodine on the more sterically accessible or electronically favored carbon of the triple bond. researchmap.jp Factors influencing this include steric hindrance and the electronic nature of substituents on the alkyne. numberanalytics.comresearchmap.jp
Stereoselectivity is the preferential formation of one stereoisomer over another. numberanalytics.com In the synthesis of this compound from an alkyne, the addition of H-I or I-X across the triple bond can occur in a syn (addition to the same face) or anti (addition to opposite faces) manner. libretexts.orgalrasheedcol.edu.iq The iodobromination of internal alkynes to form (E)-1-bromo-2-iodoalkenes proceeds with high stereoselectivity via an anti-addition mechanism. researchmap.jp This selectivity is attributed to the formation of a bridged halonium ion intermediate, which is then attacked by the halide nucleophile from the opposite face. alrasheedcol.edu.iq
Similarly, in transformations of this compound, such as elimination reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. E2 elimination reactions require a specific spatial arrangement—an anti-periplanar geometry—between the departing hydrogen and the leaving group (iodide), making the reaction stereospecific. chemistrysteps.comlibretexts.org
| Substrate | Product | Yield (%) | Isomeric Ratio (E:Z) | Reference |
|---|---|---|---|---|
| 1-Phenyl-1-butyne (B1346892) | (E)-1-Bromo-2-iodo-1-phenyl-1-butene | 81 | 98:2 | researchmap.jp |
| 1-(p-Tolyl)-1-propyne | (E)-1-Bromo-2-iodo-1-(p-tolyl)prop-1-ene | 96 | 97:3 | researchmap.jp |
| 1-(o-Tolyl)-1-hexyne | (E)-1-(1-Bromo-2-iodohex-1-en-1-yl)-2-methylbenzene | 88 | 96:4 | researchmap.jp |
Asymmetric induction is the process of using a chiral influence to favor the formation of one enantiomer or diastereomer over another in a chemical reaction. uclm.es In catalytic processes involving a prochiral substrate related to this compound, a chiral catalyst can create a chiral environment, leading to the formation of an optically active product. frontiersin.orgnih.gov
The principle relies on the formation of diastereomeric transition states. When a chiral catalyst binds to the substrate, it forms two possible diastereomeric complexes leading to the two enantiomeric products. york.ac.uk Because these transition states are diastereomers, they have different energies. The reaction proceeds preferentially through the lower-energy transition state, resulting in an excess of one enantiomer. uclm.es
For a reaction involving this compound, such as a catalytic addition to the double bond, a chiral Lewis acid or a chiral transition metal complex could be employed. uclm.es The catalyst would coordinate to the iodine atom or the π-system of the alkene, creating a sterically and electronically defined space. The incoming nucleophile would then attack from the less hindered face, as dictated by the chiral ligand on the catalyst.
Transition State Analysis: Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of these reactions. wikipedia.org By modeling the potential energy surfaces, chemists can predict which diastereomeric transition state is lower in energy and thus which product enantiomer will be favored. For example, in Lewis acid-catalyzed ene reactions, chair-like transition states are often invoked to explain the high levels of stereoselectivity observed. wikipedia.org Steric repulsions, such as 1,3-diaxial interactions within these proposed transition states, can be visualized and quantified to predict the stereochemical outcome accurately. wikipedia.org While specific DFT studies on asymmetric transformations of this compound are not widely reported, these established principles of transition state analysis would be directly applicable.
Computational and Theoretical Studies in 1 Iodooct 2 Ene Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules like 1-iodooct-2-ene. wikipedia.orgimperial.ac.uk It offers a balance between computational cost and accuracy, making it suitable for studying ground-state properties, reaction pathways, and the geometries of transition states. researchgate.netresearchgate.net
A primary application of DFT in studying the reactivity of this compound is the mapping of potential energy surfaces for its various transformations. researchgate.net Vinyl iodides are key substrates in numerous organic reactions, including transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira), cycloadditions, and elimination reactions. wikipedia.org DFT calculations can locate and characterize the geometry and energy of the transition states (TS) for these processes, which correspond to the highest energy point along the reaction coordinate.
By computing the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. pitt.edunih.gov For instance, in a Heck reaction involving this compound, DFT can model the oxidative addition of the C-I bond to a palladium(0) catalyst, the subsequent migratory insertion of an alkene, and the final reductive elimination step. The calculated activation free energies (ΔG‡) for each step reveal the rate-determining step of the catalytic cycle. pku.edu.cn Similarly, for an [8+2] cycloaddition reaction, DFT can determine whether the mechanism is concerted or stepwise by comparing the energy barriers of the corresponding transition states. pku.edu.cn
Table 1: Hypothetical DFT-Calculated Activation Free Energies (ΔG‡) for Competing Pathways of a Reaction Involving this compound. This table illustrates the type of data generated from DFT studies to distinguish between possible reaction mechanisms. The values are representative examples.
| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Mechanistic Conclusion |
|---|---|---|---|
| Concerted [4+2] Cycloaddition | Cycloaddition TS | 25.8 | Kinetically plausible |
| Stepwise C-C Bond Formation | Formation of Zwitterionic Intermediate | 33.5 | Kinetically less favorable |
| Elimination to Alkyne | Base-assisted Iodo-elimination TS | 28.1 | Competitive under basic conditions |
The iodine atom in this compound imparts unique electronic and steric properties that are critical to its reactivity and can be quantified using DFT. nih.gov The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, a factor that facilitates reactions like oxidative addition in cross-coupling catalysis. wikipedia.org DFT calculations can compute bond dissociation energies (BDEs) and analyze the nature of the C-I bond.
Electronically, the iodine substituent has a dual role. While it is the most electronegative atom in the C-I bond, its large, diffuse valence orbitals allow for significant polarizability and the potential for halogen bonding—a non-covalent interaction where the electropositive region (σ-hole) on the iodine interacts with a Lewis base. acs.orgresearchgate.net DFT can model the electrostatic potential surface of this compound to visualize the σ-hole and quantify the strength of potential halogen bonds with catalysts or solvent molecules. researchgate.net
Sterically, the bulky iodine atom can influence the stereochemical outcome of reactions. nih.govnih.gov In reactions involving coordination to a metal center, the steric demand of the iodine can favor specific geometric isomers of the resulting complex. d-nb.info DFT calculations allow for the precise determination of molecular geometries and can quantify the steric strain in different conformations or transition states, helping to explain observed stereoselectivity. nih.govdiva-portal.org
Molecular Dynamics Simulations for Solvent and Conformational Effects
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment. acs.orgeasychair.org MD simulations model the atomic motions of this compound and explicit solvent molecules, providing insight into how the solvent influences its structure and reactivity. easychair.orgfrontiersin.org
The flexibility of the octene chain in this compound allows for a multitude of conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers in different solvents. acs.org The choice of solvent can significantly alter the population of conformers due to differing dipole-dipole interactions and hydrogen bonding capabilities. acs.orgresearchgate.net For example, a polar solvent might stabilize a more polar conformer of this compound compared to a nonpolar solvent. researchgate.net This solvent-dependent conformational preference can, in turn, affect reaction rates and selectivity, as different conformers may exhibit different reactivities. frontiersin.org
Table 2: Illustrative Conformational Population of this compound in Different Solvents from a Hypothetical Molecular Dynamics Simulation. This table represents typical output from MD simulations, showing how the solvent environment can shift conformational equilibria.
| Solvent | Dielectric Constant | Predominant Conformer (Dihedral Angle C1-C2-C3-C4) | Population (%) |
|---|---|---|---|
| Hexane | 2.0 | Anti-periplanar (~180°) | 75 |
| Chloroform | 4.8 | Anti-periplanar (~180°) | 60 |
| Acetonitrile | 37.5 | Gauche (~60°) | 55 |
| Water | 80.1 | Gauche (~60°) | 65 |
Theoretical Modeling of Catalyst-Substrate Interactions
Understanding how a catalyst interacts with a substrate at the molecular level is fundamental to designing more efficient and selective chemical transformations. mdpi.comnih.gov Computational modeling is an indispensable tool for investigating the non-covalent interactions that govern the formation of the catalyst-substrate complex with this compound. nih.govrsc.org
In many catalytic processes, including those employing hypervalent iodine or transition metals, weak interactions such as halogen bonding, hydrogen bonding, and van der Waals forces dictate the orientation of the substrate within the catalyst's active site. acs.orgacs.org Theoretical models can compute the interaction energies between this compound and a chiral catalyst, for instance, to rationalize the origin of enantioselectivity in an asymmetric reaction. semanticscholar.org By comparing the transition state energies for the pathways leading to the different stereoisomers, researchers can identify the specific interactions—be they steric repulsion or attractive dispersion forces—that favor the formation of one product over the other. nih.govsemanticscholar.org
For example, in a reaction catalyzed by a chiral iodoarene, DFT calculations could show that the coordination of the alkene double bond of this compound to the iodine(III) center is more favorable from one prochiral face than the other due to steric clashes between the substrate's alkyl chain and the catalyst's chiral scaffold. semanticscholar.orgpku.edu.cn This type of detailed analysis provides a mechanistic rationale for experimental observations and enables the in silico design of improved catalysts. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization for 1 Iodooct 2 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-iodooct-2-ene. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
High-Resolution 1H NMR and 13C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR are fundamental for determining the primary structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a vinyl iodide like this compound, characteristic signals for the olefinic protons are expected. rsc.org The chemical shifts (δ) are influenced by the electronegativity of the iodine atom and the double bond. In a related compound, (E)-1-iodooct-1-ene, the olefinic protons appear as multiplets in the region of δ 5.5-5.6 ppm. rsc.org The protons on the carbon adjacent to the double bond (allylic protons) typically resonate around δ 2.15 ppm. rsc.org The remaining methylene (B1212753) and methyl protons of the octyl chain would appear further upfield.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two sp² hybridized carbons of the double bond, with the carbon bearing the iodine atom being significantly shifted. In a similar compound, (Z)-1-iodooct-1-ene, the olefinic carbons appear at approximately δ 126.5 and 128.4 ppm. rsc.org The sp³ hybridized carbons of the octyl chain will have chemical shifts in the typical alkane region. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | ~3.9 - 4.2 | ~75 - 85 |
| C2-H | ~5.8 - 6.2 | ~135 - 145 |
| C3-H | ~5.5 - 5.9 | ~125 - 135 |
| C4-H₂ | ~2.0 - 2.2 | ~30 - 35 |
| C5-H₂ | ~1.2 - 1.5 | ~28 - 32 |
| C6-H₂ | ~1.2 - 1.5 | ~28 - 32 |
| C7-H₂ | ~1.2 - 1.5 | ~22 - 26 |
| C8-H₃ | ~0.8 - 1.0 | ~13 - 15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the olefinic protons and the allylic protons, as well as between adjacent methylene groups in the alkyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry (E/Z isomerism) of the double bond. It identifies protons that are close in space, regardless of whether they are directly bonded. For the E-isomer of this compound, a NOE would be expected between the C1 proton and the C4 protons, while for the Z-isomer, a NOE would be observed between the C1 proton and the C3 proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.eduwikipedia.org It is a highly sensitive technique that helps in assigning the carbon signals based on the already assigned proton signals. columbia.eduwikipedia.orgnsf.gov
Table 2: Expected 2D NMR Correlations for (E)-1-Iodooct-2-ene
| Technique | Expected Key Correlations |
|---|---|
| COSY | C2-H ↔ C3-H, C3-H ↔ C4-H₂ |
| NOESY | C1-H ↔ C4-H₂ |
| HSQC | C1-H ↔ C1, C2-H ↔ C2, C3-H ↔ C3, etc. |
| HMBC | C1-H → C2, C3; C2-H → C1, C4; C3-H → C1, C5 |
Chiral HPLC and 19F NMR with Chiral Derivatizing Agents for Enantiomeric Excess Determination
Since this compound is a chiral molecule (due to the stereocenter at C1), determining its enantiomeric excess (ee) is important.
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers. acs.orgfrontiersin.orgresearchgate.net By derivatizing the corresponding alcohol precursor or the iodoalkene itself, the diastereomers can be separated and their ratio determined, thus giving the ee. Polysaccharide-based chiral stationary phases have proven effective in separating isomeric allylic compounds. acs.org
¹⁹F NMR with Chiral Derivatizing Agents: An indirect but powerful method involves the use of chiral derivatizing agents (CDAs) containing fluorine, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). utoronto.catcichemicals.comyoutube.comumn.edu The alcohol precursor of this compound is reacted with both (R)- and (S)-MTPA to form diastereomeric esters. The ¹⁹F NMR spectra of these diastereomers will show distinct signals for the -CF₃ group, and the integration of these signals allows for the precise determination of the enantiomeric excess. youtube.comnih.govnih.gov Other fluorine-containing CDAs like F-THENA and FICA have also been developed for this purpose. rsc.orgresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=C stretching)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the key absorptions would be:
C=C Stretch: The carbon-carbon double bond stretching vibration for a non-conjugated alkene typically appears in the region of 1680-1640 cm⁻¹. libretexts.orgvscht.czuomustansiriyah.edu.iq
=C-H Stretch: The stretching vibration of the C-H bonds on the sp² hybridized carbons of the double bond occurs at a higher frequency than that of sp³ C-H bonds, typically in the range of 3100-3000 cm⁻¹. vscht.czspectroscopyonline.com
-C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the octyl chain will be observed below 3000 cm⁻¹. vscht.cz
C-I Stretch: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C=C | Stretch | 1680 - 1640 libretexts.orgvscht.czuomustansiriyah.edu.iq |
| =C-H | Stretch | 3100 - 3000 vscht.czspectroscopyonline.com |
| -C-H (sp³) | Stretch | < 3000 vscht.cz |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. msu.edusavemyexams.com
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₈H₁₅I). instructables.comdocbrown.infogoogle.com A characteristic feature of iodine-containing compounds is the presence of a strong peak at m/z 127, corresponding to the iodine cation [I]⁺. Fragmentation of the alkyl chain would also lead to a series of peaks differing by 14 mass units (-CH₂-). instructables.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. rsc.org This is crucial to distinguish this compound from other isomers or compounds with the same nominal mass. The fragmentation pattern in HRMS can also be analyzed to further confirm the structure. savemyexams.com
Table 4: Expected Mass Spectrometry Data for this compound (C₈H₁₅I)
| Ion | m/z (Nominal) | Description |
|---|---|---|
| [C₈H₁₅I]⁺ | 238 | Molecular Ion |
| [I]⁺ | 127 | Iodine cation |
| [C₈H₁₅]⁺ | 111 | Loss of Iodine |
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. researchgate.net While obtaining suitable crystals of a liquid like this compound can be challenging, it is possible through derivatization or co-crystallization. The crystal structure of a related iodoalkene has been determined, confirming its stereochemistry. researchmap.jp For functionalized octene derivatives and iodoalkenes, X-ray crystallography has been successfully used to elucidate their solid-state structures. acs.orgnih.govacs.orgresearchgate.netacs.org If a crystalline derivative of this compound can be prepared, X-ray diffraction analysis would provide unequivocal proof of its absolute and relative stereochemistry. rsc.orgresearchgate.netresearchgate.net
Integration of Multi-Technique Data for Resolving Structural Ambiguities and Validating Models
The definitive structural elucidation of this compound, a molecule with potential for both geometric and positional isomerism, necessitates a synergistic approach that integrates data from multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, it is their combined interpretation that resolves ambiguities and validates the proposed molecular architecture. This integrated approach is indispensable for confirming the connectivity of atoms, the stereochemistry of the double bond, and the precise location of the iodine substituent.
The process of structural elucidation begins with fundamental data provided by mass spectrometry, which confirms the molecular weight and elemental composition of the compound. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) would verify the molecular formula as C8H15I. chemsrc.com However, MS alone cannot differentiate between various isomers.
Infrared spectroscopy offers initial functional group identification. uobabylon.edu.iq The presence of a C=C double bond is indicated by a characteristic stretching vibration. The specific frequency of this absorption can offer clues about the substitution pattern of the alkene. uobabylon.edu.iq For this compound, the C-I stretching vibration is also an important diagnostic peak, typically appearing in the fingerprint region of the spectrum. docbrown.info
The cornerstone of detailed structural analysis for this compound is ¹H and ¹³C NMR spectroscopy. rsc.org ¹H NMR provides information on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their chemical environment. The signals corresponding to the vinylic protons are particularly important for determining the geometry of the double bond. The magnitude of the coupling constant (J-value) between these protons can distinguish between the (E) and (Z) isomers.
Ambiguities can arise, for instance, in differentiating between this compound and its isomer, 2-iodooct-1-ene. While NMR data would likely distinguish these based on the number and splitting patterns of the vinylic protons, integrating this with IR data showing a disubstituted alkene would further strengthen the assignment.
Advanced computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict spectroscopic data (e.g., NMR chemical shifts and IR frequencies) for potential isomers. nih.gov Comparing these computed spectra with the experimental data provides a powerful tool for validating the proposed structure. Discrepancies between experimental and computed data can highlight structural inaccuracies or suggest the presence of conformational dynamics.
In cases of persistent ambiguity, more advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments establish connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds, respectively. This detailed connectivity map can definitively resolve any questions about the placement of the double bond and the iodine atom.
Table 1: Integrated Spectroscopic Data for Structural Elucidation of this compound
| Spectroscopic Technique | Anticipated Data/Observation | Information Provided |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) | Confirms molecular weight and formula (C8H15I). chemsrc.com |
| Infrared (IR) Spectroscopy | C=C stretch, C-H (alkene) stretch, C-I stretch | Identifies key functional groups. uobabylon.edu.iquobabylon.edu.iq |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of vinylic protons | Determines stereochemistry (E/Z) of the double bond. rsc.org |
| ¹³C NMR Spectroscopy | Chemical shifts of sp² carbons and C-I carbon | Confirms carbon skeleton and substituent positions. docbrown.info |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Establishes atom connectivity and resolves ambiguities. |
| Computational Chemistry (DFT) | Predicted spectra | Validates experimental data and proposed structure. nih.gov |
Table 2: Illustrative ¹H NMR Data for an Isomer of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.38 | d | 6.3 |
| H-2, H-3 | 5.59-5.48 | m | - |
| H-4 | 2.15 | q | 7.1 |
| H-5, H-6, H-7 | 1.42-1.30 | m | - |
| H-8 | 0.90 | t | 7.1 |
| Note: Data corresponds to a related structure and serves for illustrative purposes. Actual values for this compound may vary. rsc.org |
Table 3: Illustrative ¹³C NMR Data for an Isomer of this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 32.9 |
| C-2 | 126.3 |
| C-3 | 131.6 |
| C-4 | 31.6 |
| C-5 | 29.4 |
| C-6 | 28.8 |
| C-7 | 22.5 |
| C-8 | 13.9 |
| Note: Data corresponds to a related structure and serves for illustrative purposes. Actual values for this compound may vary. rsc.org |
By systematically acquiring and integrating data from this suite of analytical techniques, a comprehensive and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.
Applications of 1 Iodooct 2 Ene in Complex Organic Synthesis and Materials Science
Utilization as a Precursor for Advanced Organic Molecules
The presence of both an iodine atom and a double bond in 1-Iodooct-2-ene provides two reactive centers, rendering it a highly useful intermediate in the synthesis of intricate organic structures. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in various nucleophilic substitution and coupling reactions. This reactivity is fundamental to its application in constructing the carbon skeletons of advanced organic molecules.
One of the primary applications of vinyl iodides like this compound is in transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org In a typical Suzuki-Miyaura reaction, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound can serve as the organic halide partner, allowing for the introduction of the octenyl group into a wide range of organic molecules. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The stereochemistry of the double bond in this compound can often be retained throughout these coupling reactions, which is a crucial aspect for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.govnih.gov The ability to form new carbon-carbon bonds with stereochemical control makes this compound a valuable tool for synthetic chemists aiming to construct complex molecular architectures. nih.gov
Role in Polymer Chemistry and Synthesis of Conductive Materials
The field of polymer chemistry has also found applications for haloalkenes, including structures related to this compound. The double bond in this compound can participate in polymerization reactions, leading to the formation of long polymer chains. researchgate.net The presence of the iodine atom in the resulting polymer can then be exploited for further functionalization or to influence the material's properties.
Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity. encyclopedia.pub The synthesis of such materials often involves the creation of a conjugated polymer backbone. While direct polymerization of this compound might not lead to a highly conjugated system, it can be used as a monomer or co-monomer in various polymerization techniques. For instance, the iodine atom can be eliminated post-polymerization to potentially create double bonds within the polymer backbone, thereby increasing conjugation and conductivity.
Furthermore, the synthesis of conductive polymers can be achieved by doping semiconducting polymers. For example, exposing polyacetylene films to halogen vapors, such as iodine, has been shown to dramatically increase their conductivity. scispace.comsemanticscholar.org20.210.105rsc.org While this is a different application route, it highlights the importance of halogens in the field of conductive polymers. The carbon-iodine bond in polymers derived from this compound could also be a site for post-polymerization modifications, allowing for the attachment of various functional groups to tailor the polymer's electronic and physical properties.
Contributions to Carbon Dioxide Activation Research
The activation and utilization of carbon dioxide (CO2), a greenhouse gas, is a significant area of contemporary chemical research aimed at sustainable chemical synthesis. jchemlett.com Electrochemical and photochemical methods are being explored to convert CO2 into valuable chemicals. jchemlett.comnih.govresearchgate.netnih.gov Vinyl iodides have been implicated in some of these transformations.
The electrochemical carboxylation of unsaturated carbon-carbon bonds is a promising strategy for CO2 fixation. jchemlett.com This process involves the reduction of the unsaturated compound at an electrode to form a reactive intermediate that can then react with CO2. While specific studies on the direct electrochemical carboxylation of this compound are not widely reported, the general reactivity of alkenes and organic halides in such reactions suggests its potential as a substrate. The carbon-iodine bond could also be a site for reductive cleavage, generating a radical or anionic species that could react with CO2.
Moreover, catalytic systems are being developed for the carboxylation of organic molecules. researchgate.net For instance, gold-catalyzed alkoxy-carbonylation of vinyl iodides has been demonstrated, although this uses carbon monoxide as the C1 source. chemistryviews.org Research into the direct catalytic carboxylation of vinyl iodides with CO2 is an active area. The activation of CO2 can be achieved on various catalyst surfaces, and the presence of a reactive substrate like this compound could facilitate the formation of new carbon-carbon bonds with CO2. encyclopedia.pub The development of efficient catalytic systems for the carboxylation of haloalkenes would represent a significant step towards the sustainable synthesis of carboxylic acids.
Future Research Perspectives and Emerging Areas in 1 Iodooct 2 Ene Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The pursuit of more efficient and selective chemical transformations continues to drive the development of novel catalytic systems for reactions involving iodoalkenes like 1-iodooct-2-ene. Vinyl iodides are known to react faster and under milder conditions in cross-coupling reactions compared to their bromide and chloride counterparts due to the weaker carbon-iodine bond. wikipedia.org This inherent reactivity makes them excellent substrates for various catalytic processes.
Recent research has focused on expanding the toolkit of catalysts beyond traditional palladium systems. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a sustainable and cost-effective alternative. rsc.orgnih.gov Systems utilizing iron catalysts, such as FeCl3/TMEDA, have shown effectiveness in coupling aryl Grignard reagents with alkenyl halides. researchgate.net Furthermore, the development of cobalt-based metalloradical catalysis offers a unique approach, controlling reactivity and selectivity through stepwise radical pathways. nih.gov These systems have demonstrated high diastereoselectivity and enantioselectivity in reactions like olefin cyclopropanation. nih.gov
Single-atom catalysts (SACs) represent another frontier, combining the advantages of homogeneous and heterogeneous catalysis for functionalizing alkenes. mdpi.com While traditionally used for reactions like hydrosilylation and hydroformylation, their application in transformations involving iodoalkenes is a promising area for future exploration. mdpi.com The development of catalysts that can operate under mild, aerobic conditions, such as the CuI/bpy/TEMPO system for alcohol dehydrogenation, also provides inspiration for creating new catalytic cycles for iodoalkene functionalization. organic-chemistry.org
Future work will likely focus on designing catalysts with enhanced functional group tolerance, lower catalyst loading, and the ability to perform complex transformations in a single pot. The exploration of bimetallic catalytic systems and the use of advanced ligands to fine-tune the electronic and steric properties of the catalyst's active site will be crucial in achieving unprecedented levels of reactivity and selectivity in this compound chemistry.
Table 1: Comparison of Catalytic Systems for Alkene and Haloalkene Functionalization
| Catalytic System | Metal Center | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Palladium-based | Pd | Well-established, versatile for cross-coupling. wikipedia.org | Suzuki, Heck, Sonogashira, and Stille couplings. wikipedia.org |
| Iron-based | Fe | Sustainable, cost-effective, low toxicity. rsc.org | Reductive cross-coupling reactions. nih.govresearchgate.net |
| Cobalt-based | Co | Controls selectivity via radical pathways, high stereocontrol. nih.gov | Asymmetric cyclopropanation and C-H amination. nih.gov |
| Single-Atom Catalysts | Various | High reactivity and stability, bridges homogeneous and heterogeneous catalysis. mdpi.com | Novel functionalization reactions beyond traditional cross-coupling. mdpi.com |
| Copper-based | Cu | Effective for C-N and C-O bond formation, mild conditions. organic-chemistry.org | Amination and other heteroatom coupling reactions. |
Strategies for Improved Stereocontrol and Efficiency in Iodoalkene Transformations
Achieving precise control over stereochemistry is a cornerstone of modern organic synthesis, and transformations involving this compound are no exception. The geometry of the double bond in the iodoalkene is critical, as many transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, proceed with retention of the olefin geometry. wikipedia.org Therefore, developing synthetic methods that deliver high stereoselectivity is of paramount importance.
Several strategies have been developed to synthesize vinyl iodides with defined stereochemistry. For example, the Takai olefination, which uses iodoform (B1672029) and chromium(II) chloride, is highly selective for producing (E)-vinyl iodides from aldehydes. wikipedia.org Conversely, the Stork-Zhao olefination provides a route to (Z)-vinyl iodides with high selectivity, particularly at low temperatures with the addition of HMPA. wikipedia.org Hydroiodination of alkynes is another common method, although it often requires hydrometalation steps to achieve high stereoselectivity. wikipedia.org For instance, hydroindation using HInCl2 has been shown to favor the (Z)-geometry through a radical mechanism. wikipedia.org
In the context of reactions of iodoalkenes, the choice of catalyst and ligands plays a pivotal role in maintaining or influencing the stereochemical outcome. For instance, cobalt-based metalloradical catalysis has demonstrated the ability to control both diastereoselectivity and enantioselectivity in successive C-C bond-forming steps. nih.gov This level of control is crucial for the synthesis of complex molecules with multiple stereocenters.
Future research will likely focus on the development of new chiral ligands and catalytic systems that can induce high levels of enantioselectivity in reactions of prochiral iodoalkenes or in reactions that create new stereocenters. Furthermore, computational studies will be instrumental in understanding the subtle steric and electronic interactions that govern stereoselectivity, enabling a more rational design of catalysts and reaction conditions. The development of methods that allow for the stereodivergent synthesis of either (E)- or (Z)-isomers from a single precursor by simply tuning the reaction conditions is also a significant area of interest. researchgate.net
Table 2: Methods for Stereoselective Synthesis of Vinyl Iodides
| Method | Reagents | Predominant Stereoisomer | Reference |
|---|---|---|---|
| Takai Olefination | Aldehyde, Iodoform, CrCl₂ | (E)-vinyl iodide | wikipedia.org |
| Stork-Zhao Olefination | Aldehyde, Iodomethyltriphenylphosphonium iodide, NaHMDS | (Z)-vinyl iodide | wikipedia.org |
| Hydroindation | Alkyne, HInCl₂ | (Z)-vinyl iodide | wikipedia.org |
| Brown's Vinyl Boronic Acid Iodination | Vinyl boronic acid, I₂, Base | (E)- or (Z)-vinyl iodide (depends on order of addition) | wikipedia.org |
| Palladium-catalyzed Hydrogenolysis | 1,1-Dibromo-1-alkenes, Tributyltin hydride | (Z)-1-Bromo-1-alkenes | researchgate.net |
Exploration of Undiscovered Mechanistic Pathways and Intermediate Elucidation
A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For reactions involving this compound, the generally accepted mechanism for cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca The initial oxidative addition of the C-I bond to a low-valent metal center like Pd(0) or Ni(0) is a key step. wikipedia.orgoaepublish.com
However, the intricacies of these steps and the nature of the intermediates involved are still areas of active investigation. For example, in some systems, radical pathways may compete with or dominate the traditional catalytic cycle. The observation of isomerization during some reactions suggests the presence of intermediates that allow for geometric scrambling. wikipedia.org The elucidation of these alternative pathways is crucial for controlling product distribution and selectivity.
Modern spectroscopic and computational techniques are proving invaluable in this endeavor. For instance, Vibrational Circular Dichroism (VCD) spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to elucidate the structure of previously unobservable reactive intermediates in situ, such as chiral hypervalent iodine complexes. nih.govnih.gov This approach allows for the direct experimental verification of computed structures, moving beyond reliance on purely theoretical models. nih.gov Understanding the structure of these short-lived species is key to the rational design of new catalysts. nih.gov
Future research will undoubtedly leverage more advanced analytical techniques to probe reaction mechanisms in real-time. The study of non-linear effects, catalyst activation and deactivation pathways, and the role of additives and solvents will provide a more complete picture of these complex transformations. The exploration of photochemical and electrochemical methods may also reveal entirely new mechanistic paradigms for the functionalization of iodoalkenes. rsc.orgrsc.org For instance, the ene reaction of singlet oxygen with alkenes has been shown through a combination of experiments and high-level calculations to proceed through a unique two-step, no-intermediate mechanism involving adjacent transition states. inflibnet.ac.innih.gov
Advancements in Green and Sustainable Synthesis Methodologies for Iodoalkenes
The principles of green chemistry, which aim to minimize environmental impact and promote sustainability, are increasingly influencing the design of synthetic routes. sparkl.menih.gov The synthesis and application of this compound are being re-evaluated through this lens, with a focus on improving atom economy, reducing waste, and using less hazardous materials. researchgate.net
One key area of advancement is the development of catalytic methods that replace stoichiometric reagents. Traditional methods for synthesizing vinyl iodides can involve harsh conditions or toxic reagents. wikipedia.orgnih.gov Modern approaches seek to use catalytic amounts of safer and more abundant metals, such as iron, in place of more expensive or toxic options like palladium. rsc.orgnih.gov The use of earth-abundant alkali metals like sodium in catalytic processes is also gaining traction. nih.gov
Another important aspect of green synthesis is the choice of solvent and energy source. The development of reactions that can be performed in water or other environmentally benign solvents, or even under solvent-free conditions, is a major goal. rsc.org Hydrothermal methods, for example, use water at elevated temperature and pressure as the reaction medium, avoiding the need for volatile organic solvents. nih.gov The use of alternative energy sources like ultrasound (sonochemistry) or microwave irradiation can also lead to more efficient and sustainable processes by reducing reaction times and energy consumption. nih.gov
Future research in this area will focus on several key themes:
Renewable Feedstocks: Exploring routes to iodoalkenes from biomass-derived starting materials.
Catalyst Recycling: Developing robust heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused. mdpi.com
One-Pot Reactions: Designing tandem or cascade reactions that build molecular complexity in a single operation, reducing the need for intermediate purification steps and minimizing waste. organic-chemistry.org
Electrochemical Synthesis: Utilizing electricity as a "traceless" reagent to drive reactions, which offers high controllability and avoids the use of chemical oxidants or reductants. rsc.org
These advancements will be crucial in making the synthesis and chemistry of this compound and related compounds more economically viable and environmentally responsible. mdpi.com
Expanding Applications in Interdisciplinary Fields
The unique reactivity of the carbon-iodine bond in iodoalkenes like this compound makes them valuable building blocks not just in traditional organic synthesis, but also in a variety of interdisciplinary fields. wikipedia.org The ability to precisely install an iodine atom on a double bond opens up avenues for creating complex molecules with tailored properties for applications in materials science, chemical biology, and medicine.
Materials Science: Functionalized alkenes are fundamental to polymer chemistry. numberanalytics.com this compound can serve as a monomer or a precursor to functionalized monomers for the synthesis of specialty polymers. The C-I bond provides a reactive handle for post-polymerization modification, allowing for the creation of materials with specific optical, electronic, or surface properties. Organosilicon compounds, which can be synthesized via cross-coupling with iodoalkenes, have significant potential in fields like sensor technology, optoelectronics, and energy storage. researchgate.net
Chemical Biology and Medicinal Chemistry: The development of new therapeutic agents and molecular probes often relies on the efficient construction of complex molecular architectures. pressbooks.pub The stereospecific cross-coupling reactions of iodoalkenes are essential for synthesizing natural products and their analogues, many of which possess potent biological activity. wikipedia.org For example, the Suzuki-Miyaura coupling involving a (Z)-vinyl iodide was a key step in a convergent synthesis of the ent-ZA′B′C′D′-ring system of maitotoxin. researchgate.net The cyano group, a common moiety in drug molecules, can be introduced through reactions involving iodoalkene precursors. rsc.org Furthermore, computational chemistry and high-throughput screening can be used to design and identify iodoalkene-derived compounds as potential drug candidates. sparkl.me
Agrochemistry: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is an ongoing challenge. The structural motifs accessible through iodoalkene chemistry could be incorporated into new agrochemical designs.
The future will see an increased integration of this compound chemistry with other scientific disciplines. The synergy between synthetic chemistry and fields like biology and materials science will drive innovation, leading to the development of novel functional molecules and materials that address pressing global challenges in health, technology, and sustainability. pressbooks.pub The transformation of energy from one form to another is a fundamental concept that underlies the utility of these molecules in various applications, from the chemical potential energy stored in their bonds to their potential use in materials that interact with light or electrical energy. atlanticoer-relatlantique.calibretexts.orgsavemyexams.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for the efficient synthesis of 1-Iodooct-2-ene in academic research settings?
- Methodological Answer : Optimize synthesis via halogenation of oct-2-ene using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize side reactions. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using -NMR (δ 5.4–5.8 ppm for vinyl protons) and GC-MS (m/z 238 for molecular ion) .
- Key Considerations : Solvent polarity impacts reaction kinetics; anhydrous conditions prevent hydrolysis of the iodinated product.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity. Monitor iodine loss via iodometric titration or UV-Vis spectroscopy (λmax 290 nm for C-I bond cleavage). Compare degradation kinetics using Arrhenius plots to predict shelf life .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile iodine release mitigation. Employ PPE (nitrile gloves, lab coat) and secondary containment for spills. Document first-aid measures for skin/eye exposure (e.g., 15-minute rinsing with water) and ensure waste disposal complies with halogenated solvent guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction mechanisms involving this compound in cross-coupling reactions?
- Methodological Answer :
Comparative Analysis : Replicate conflicting studies under identical conditions (catalyst, solvent, temperature).
Mechanistic Probes : Use deuterated analogs or radical traps (TEMPO) to distinguish between ionic vs. radical pathways.
Computational Validation : Perform DFT calculations (e.g., Gaussian) to model transition states and compare activation energies .
- Data Contradiction Strategy : Apply statistical tests (e.g., ANOVA) to evaluate reproducibility; publish negative results to address publication bias .
Q. What experimental strategies optimize regioselectivity in this compound-mediated alkene functionalization?
- Methodological Answer :
- Steric/Electronic Tuning : Modify substituents on the alkene or employ directing groups (e.g., carbonyls) to bias reactivity.
- Catalytic Systems : Screen palladium/NHC complexes or photoredox catalysts to enhance selectivity.
- In Situ Monitoring : Use <sup>13</sup>C-NMR or IR spectroscopy to track intermediate formation .
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
Parameterization : Input experimental data (bond dissociation energies, solvent effects) into MD/Monte Carlo simulations.
Validation : Compare predicted vs. observed outcomes in Suzuki-Miyaura couplings or Heck reactions.
Limitations : Address discrepancies arising from solvation models or incomplete basis sets in DFT .
Q. What analytical techniques best differentiate this compound from its structural isomers or degradation byproducts?
- Methodological Answer :
- Chromatography : Use HPLC with a chiral stationary phase or GC with a polar column (e.g., DB-WAX).
- Spectroscopy : Employ 2D NMR (COSY, HSQC) to resolve overlapping vinyl proton signals.
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., <sup>127</sup>I vs. <sup>79</sup>Br) .
Methodological Frameworks for Research Design
Q. How to apply the PICO(T) framework to design studies on this compound’s catalytic applications?
- Population (P) : Alkenes/aryl halides in cross-coupling reactions.
- Intervention (I) : Use of this compound as an electrophilic partner.
- Comparison (C) : Benchmark against bromo- or chloroalkenes.
- Outcome (O) : Yield, selectivity, reaction rate.
- Time (T) : Kinetic studies over 0–24 hours .
Q. How to employ the FINER criteria to evaluate the feasibility of a this compound project?
- Feasible : Ensure access to iodination reagents and analytical tools (NMR, GC-MS).
- Interesting : Address gaps in vinyl iodide reactivity databases.
- Novel : Explore understudied applications (e.g., photochemical reactions).
- Ethical : Adhere to lab safety and waste disposal protocols.
- Relevant : Align with trends in sustainable halogenation methods .
Tables for Data Analysis
| Variable Tested | Experimental Condition | Outcome (Yield %) | Statistical Significance (p-value) |
|---|---|---|---|
| Solvent Polarity | THF vs. DCM | 78% vs. 65% | <0.05 |
| Temperature | 25°C vs. 50°C | 82% vs. 45% | <0.01 |
| Catalyst Loading | 5 mol% vs. 10 mol% Pd | 70% vs. 85% | 0.12 |
Table 1. Example dataset for optimizing this compound in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
